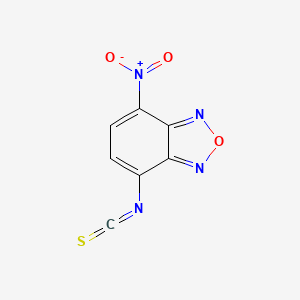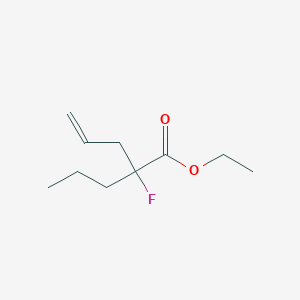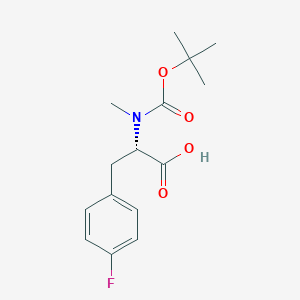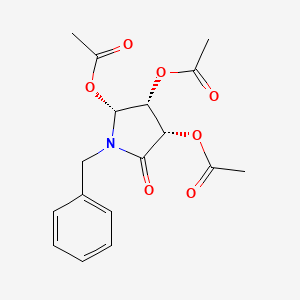![molecular formula C17H12ClN3O2S B14261867 2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine CAS No. 137890-00-7](/img/structure/B14261867.png)
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine is a complex organic compound that belongs to the class of pyrimidoindolizines This compound is characterized by its unique structure, which includes a chloro group, a methylbenzene sulfonyl group, and a pyrimidoindolizine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindolizine Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindolizine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Chloro Group: The chloro group is introduced through a halogenation reaction, typically using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Methylbenzene Sulfonyl Group: The final step involves the sulfonylation of the compound using reagents like methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparaison Avec Des Composés Similaires
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine can be compared with other similar compounds, such as:
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrido[4,5-b]indolizine: Similar structure but with a pyrido core instead of a pyrimido core.
2-Chloro-10-(4-methylbenzene-1-sulfonyl)quinolino[4,5-b]indolizine: Similar structure but with a quinolino core instead of a pyrimido core.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
137890-00-7 |
|---|---|
Formule moléculaire |
C17H12ClN3O2S |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
2-chloro-10-(4-methylphenyl)sulfonylpyrimido[4,5-b]indolizine |
InChI |
InChI=1S/C17H12ClN3O2S/c1-11-5-7-12(8-6-11)24(22,23)16-13-4-2-3-9-21(13)14-10-19-17(18)20-15(14)16/h2-10H,1H3 |
Clé InChI |
NBJCBULOUZARKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CN3C4=CN=C(N=C42)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)








![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
